4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide
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Overview
Description
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide is a complex organic compound that features a combination of pyridine, benzene, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide typically involves multiple steps:
Formation of the Pyridine Derivative: The initial step often involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Ether Formation: This intermediate is then reacted with a phenol derivative under basic conditions to form the pyridin-2-yloxy moiety.
Sulfonamide Formation: The final step involves the reaction of the pyridin-2-yloxy intermediate with 2,4-difluoroaniline in the presence of a sulfonyl chloride to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups.
Oxidation and Reduction: The pyridine and benzene rings can participate in oxidation and reduction reactions, although these are less common due to the stability of the aromatic systems.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Major Products
Substitution: Products typically include derivatives where the chloro or sulfonamide groups have been replaced by other nucleophiles.
Oxidation/Reduction: Products include various oxidized or reduced forms of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structural features allow it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yloxy)-N-(2,4-difluorophenyl)benzenesulfonamide
- This compound
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(2,4-difluorophenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF5N2O3S/c19-14-7-10(18(22,23)24)9-25-17(14)29-12-2-4-13(5-3-12)30(27,28)26-16-6-1-11(20)8-15(16)21/h1-9,26H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJBIWCMGPESQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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